molecular formula C20H15NO B14531799 4-[3-(Naphthalen-2-yl)-3-oxopropyl]benzonitrile CAS No. 62584-79-6

4-[3-(Naphthalen-2-yl)-3-oxopropyl]benzonitrile

Cat. No.: B14531799
CAS No.: 62584-79-6
M. Wt: 285.3 g/mol
InChI Key: UVNGRNVRKKRSQQ-UHFFFAOYSA-N
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Description

4-[3-(Naphthalen-2-yl)-3-oxopropyl]benzonitrile is a chemical compound that features a naphthalene ring fused with a benzonitrile group through a propyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-(Naphthalen-2-yl)-3-oxopropyl]benzonitrile typically involves the reaction of naphthalene derivatives with benzonitrile derivatives under specific conditions. One common method includes the Friedel-Crafts acylation reaction, where naphthalene reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The resulting product is then further reacted with benzonitrile under controlled conditions to yield the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 4-[3-(Naphthalen-2-yl)-3-oxopropyl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.

Common Reagents and Conditions:

    Oxidation: KMnO4 in an acidic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Halogens (e.g., Br2) in the presence of a catalyst like FeBr3.

Major Products:

    Oxidation: Corresponding carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

4-[3-(Naphthalen-2-yl)-3-oxopropyl]benzonitrile has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[3-(Naphthalen-2-yl)-3-oxopropyl]benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 3-(3-Naphthalen-2-yl-acryloyl)-4-phenyl-oxazolidin-2-one
  • 3-(6-Hydroxy-naphthalen-2-yl)-benzo[d]isoxazol-6-ol

Comparison: Compared to similar compounds, 4-[3-(Naphthalen-2-yl)-3-oxopropyl]benzonitrile is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its naphthalene and benzonitrile moieties contribute to its stability and reactivity, making it a valuable compound for various research applications.

Properties

CAS No.

62584-79-6

Molecular Formula

C20H15NO

Molecular Weight

285.3 g/mol

IUPAC Name

4-(3-naphthalen-2-yl-3-oxopropyl)benzonitrile

InChI

InChI=1S/C20H15NO/c21-14-16-7-5-15(6-8-16)9-12-20(22)19-11-10-17-3-1-2-4-18(17)13-19/h1-8,10-11,13H,9,12H2

InChI Key

UVNGRNVRKKRSQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)CCC3=CC=C(C=C3)C#N

Origin of Product

United States

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